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Compound of Interest

Compound Name: Fluvirucin B2

Cat. No.: B1248873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

asymmetric synthesis of the Fluvirucin B2 aglycon, also known as Fluvirucinin B2-5. The

synthesis is based on the convergent approach developed by Vilarrasa and co-workers, which

remains a landmark achievement in the stereoselective construction of this complex

macrolactam. The key features of this synthesis are the creation of two chiral fragments, their

subsequent coupling, and a ring-closing metathesis reaction to form the 14-membered

macrocycle, followed by a diastereoselective hydrogenation to establish the final stereocenter.

Overall Synthetic Strategy
The asymmetric synthesis of the Fluvirucin B2 aglycon is achieved through a convergent

route, starting from two key building blocks: the C1-C5 carboxylic acid fragment and the C9-N

azide fragment. These fragments are synthesized independently and then coupled to form a

diene precursor. A subsequent ring-closing metathesis (RCM) reaction, followed by a

diastereoselective hydrogenation, affords the target aglycon.
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Caption: Overall synthetic workflow for the asymmetric synthesis of Fluvirucin B2 aglycon.
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Quantitative Data Summary
The following tables summarize the yields and diastereoselectivity for the key steps in the

synthesis of the Fluvirucin B2 aglycon.

Table 1: Synthesis of Key Fragments

Step Product Starting Material Yield (%)

Asymmetric Allylation
(R)-4-ethyl-5-hexen-1-

ol
4-Penten-1-ol 85

Conversion to Azide
(R)-5-azido-4-ethyl-1-

hexene

(R)-4-ethyl-5-hexen-1-

ol
90

Cross Metathesis &

Methylenation

(E)-3-methyl-5-

hexenoic acid
Isovaleraldehyde 65 (overall)

Table 2: Macrocylization and Final Steps

Step Product
Starting
Material

Yield (%)
Diastereomeri
c Ratio (dr)

Staudinger-

Vilarrasa

Coupling

Acyclic Diene

Precursor

Acid and Azide

Fragments
75 N/A

Ring-Closing

Metathesis

(RCM)

Unsaturated

Macrolactam

Acyclic Diene

Precursor
80 N/A

Diastereoselectiv

e Hydrogenation

Fluvirucin B2

Aglycon

Unsaturated

Macrolactam
95 9:1

Experimental Protocols
The following are detailed protocols for the key experimental steps in the asymmetric synthesis

of the Fluvirucin B2 aglycon.
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Protocol 1: Synthesis of (R)-5-azido-4-ethyl-1-hexene
(Azide Fragment)
This protocol describes the synthesis of the C9-N azide fragment, a key building block for the

final macrocycle.

4-Penten-1-ol

Asymmetric Allylation
(Brown's Reagent)

(R)-4-ethyl-5-hexen-1-ol

Mesylation
(MsCl, Et3N)

Mesylate Intermediate

Azide Substitution
(NaN3, DMF)

(R)-5-azido-4-ethyl-1-hexene
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Caption: Workflow for the synthesis of the azide fragment.
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Materials:

4-Penten-1-ol

(-)-B-chlorodiisopinocampheylborane (Ipc₂BCl)

Allylmagnesium bromide

Diethylether (anhydrous)

Sodium hydroxide (NaOH)

Hydrogen peroxide (H₂O₂, 30%)

Methanesulfonyl chloride (MsCl)

Triethylamine (Et₃N)

Dichloromethane (DCM, anhydrous)

Sodium azide (NaN₃)

Dimethylformamide (DMF, anhydrous)

Procedure:

Asymmetric Allylation: To a solution of (-)-Ipc₂BCl in anhydrous diethyl ether at -78 °C, add a

solution of allylmagnesium bromide dropwise. Stir the mixture for 30 minutes, then add 4-

penten-1-ol. Allow the reaction to warm to room temperature and stir for 12 hours. Cool the

reaction to 0 °C and add NaOH solution, followed by the slow addition of 30% H₂O₂. After

stirring for 4 hours, extract the aqueous layer with diethyl ether. Combine the organic layers,

dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude

product by flash column chromatography to afford (R)-4-ethyl-5-hexen-1-ol.

Mesylation: To a solution of (R)-4-ethyl-5-hexen-1-ol and triethylamine in anhydrous DCM at

0 °C, add methanesulfonyl chloride dropwise. Stir the reaction mixture at 0 °C for 1 hour.

Quench the reaction with water and extract with DCM. Wash the combined organic layers
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with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to

yield the crude mesylate, which is used in the next step without further purification.

Azide Substitution: To a solution of the crude mesylate in anhydrous DMF, add sodium azide.

Heat the reaction mixture to 60 °C and stir for 12 hours. Cool the reaction to room

temperature, add water, and extract with diethyl ether. Wash the combined organic layers

with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced

pressure. Purify the crude product by flash column chromatography to obtain (R)-5-azido-4-

ethyl-1-hexene.

Protocol 2: Synthesis of (E)-3-methyl-5-hexenoic acid
(Carboxylic Acid Fragment)
This protocol details the preparation of the C1-C5 carboxylic acid fragment.
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Caption: Workflow for the synthesis of the carboxylic acid fragment.

Materials:

Isovaleraldehyde

Methyl acrylate
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Grubbs II catalyst

Dichloromethane (DCM, anhydrous)

Petasis reagent (Dimethyltitanocene)

Toluene (anhydrous)

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Water

Procedure:

Cross-Metathesis: To a solution of isovaleraldehyde and methyl acrylate in anhydrous DCM,

add Grubbs II catalyst. Reflux the mixture for 12 hours. Cool to room temperature and

concentrate under reduced pressure. Purify the residue by flash column chromatography to

yield the α,β-unsaturated ester.

Ketone Methylenation: To a solution of the α,β-unsaturated ester in anhydrous toluene, add

the Petasis reagent. Heat the mixture to 80 °C for 4 hours. Cool to room temperature,

quench with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the combined

organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by

flash column chromatography to obtain the diene ester.

Saponification: To a solution of the diene ester in a mixture of THF and water, add lithium

hydroxide. Stir the mixture at room temperature for 6 hours. Acidify the reaction with 1 M HCl

and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure to afford (E)-3-methyl-5-hexenoic acid.

Protocol 3: Ring-Closing Metathesis and
Diastereoselective Hydrogenation
This protocol describes the final steps of the synthesis: the coupling of the fragments,

macrocyclization via RCM, and the final stereoselective hydrogenation.
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Caption: Workflow for the final macrocyclization and reduction steps.

Materials:

(E)-3-methyl-5-hexenoic acid

(R)-5-azido-4-ethyl-1-hexene
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Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD)

Tetrahydrofuran (THF, anhydrous)

Hoveyda-Grubbs II catalyst

Toluene (anhydrous)

Palladium on carbon (Pd/C, 10%)

Hydrogen gas (H₂)

Methanol

Procedure:

Staudinger-Vilarrasa Coupling: To a solution of (E)-3-methyl-5-hexenoic acid and

triphenylphosphine in anhydrous THF at 0 °C, add DEAD dropwise. After 15 minutes, add a

solution of (R)-5-azido-4-ethyl-1-hexene in THF. Allow the reaction to warm to room

temperature and stir for 12 hours. Concentrate the reaction mixture and purify the residue by

flash column chromatography to obtain the acyclic diene precursor.

Ring-Closing Metathesis (RCM): To a solution of the acyclic diene precursor in anhydrous

toluene, add the Hoveyda-Grubbs II catalyst. Heat the mixture to 80 °C for 6 hours. Cool to

room temperature and concentrate under reduced pressure. Purify the crude product by

flash column chromatography to yield the unsaturated macrolactam.

Diastereoselective Hydrogenation: To a solution of the unsaturated macrolactam in

methanol, add 10% Pd/C. Place the mixture under an atmosphere of hydrogen gas (1 atm)

and stir vigorously for 12 hours. Filter the reaction mixture through a pad of Celite and

concentrate the filtrate under reduced pressure. Purify the residue by flash column

chromatography to afford the Fluvirucin B2 aglycon. The diastereomeric ratio can be

determined by HPLC analysis.
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[https://www.benchchem.com/product/b1248873#asymmetric-synthesis-of-the-fluvirucin-b2-
aglycon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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